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Compound of Interest

Compound Name: DGAT-1 inhibitor 3

Cat. No.: B610736 Get Quote

A Note on Nomenclature: The term "DGAT-1 inhibitor 3" does not correspond to a universally

recognized compound in published literature. Therefore, this guide will focus on a well-

characterized and frequently studied DGAT-1 inhibitor, T863, as a representative compound to

explore the reproducibility of findings across different research settings. Additionally, data from

other notable DGAT-1 inhibitors will be included to provide a broader context for the therapeutic

target.

This guide provides a comparative analysis of preclinical data on Diacylglycerol

Acyltransferase-1 (DGAT-1) inhibitors from various research laboratories. The objective is to

assess the consistency of reported findings and provide researchers, scientists, and drug

development professionals with a clear overview of the experimental data and methodologies.

Comparative Efficacy of DGAT-1 Inhibitors
The primary function of DGAT-1 is to catalyze the final step of triglyceride synthesis. Inhibition

of this enzyme is expected to reduce triglyceride levels and impact related metabolic

parameters. The following tables summarize key quantitative data from different studies on

various DGAT-1 inhibitors.

Table 1: In Vitro Potency of DGAT-1 Inhibitors
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Compound Target IC50
Enzyme
Source

Laboratory/Ref
erence

T863 Human DGAT-1 ~10 nM

Recombinant

human DGAT1

expressed in

insect cells

Unnamed

Laboratory[1][2]

[3]

T863 Mouse DGAT-1 ~10 nM

Recombinant

mouse DGAT1

expressed in

insect cells

Unnamed

Laboratory[1]

DGAT1IN1 Human DGAT-1

Not explicitly

stated, but

similar to T863

Purified human

DGAT1
Sui et al.[4]

CT2 (TPE-5) Murine DGAT-1 27 nM

Murine DGAT1

expressed in a

yeast mutant

Hofmann et al.[5]

A-922500 Human DGAT-1 39.9 nM
Human intestinal

microsomes

Unnamed

Laboratory[6]

Compound 5B Not specified Not specified Not specified
Unnamed

Laboratory[7]

H128 Not specified Not specified Not specified
Unnamed

Laboratory[8]

AZD7687 Not specified Not specified Not specified Denison et al.[9]

Table 2: In Vivo Effects of DGAT-1 Inhibitors in Rodent Models
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Compound Model Dose Key Findings
Laboratory/Ref
erence

T863
Diet-induced

obese mice
Oral, unspecified

Weight loss,

reduction in

serum and liver

triglycerides,

improved insulin

sensitivity after 2

weeks.[2][3]

Unnamed

Laboratory[2][3]

Compound 5B Wild type mice
10 mg/kg, daily

for 6 days

Significant

reduction in

cumulative body

weight gain and

food intake.[7]

Unnamed

Laboratory[7]

H128 db/db mice
3 and 10 mg/kg,

oral for 5 weeks

Significant

inhibition of body

weight gain and

decreased food

intake at 10

mg/kg.

Pronounced

reduction of

serum

triglycerides and

amelioration of

hepatic steatosis.

No effect on

blood glucose or

insulin tolerance.

[8]

Unnamed

Laboratory[8]

AZD7687 Healthy male

subjects

1-60 mg, single

oral dose

Markedly

reduced

postprandial

triglyceride

excursion (>75%

Unnamed

Laboratory[10]
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decrease at ≥5

mg).[10]

AZD7687
Overweight/obes

e men

1-20 mg/day for

1 week

Dose-dependent

reductions in

postprandial

serum

triglycerides at

doses ≥5 mg.[9]

Denison et al.[9]

PF-04620110

Normal chow

and high-fat diet-

fed mice

5 mg/kg

Reduction in

plasma fatty

acids when co-

administered

with a DGAT2

inhibitor.[11]

Unnamed

Laboratory[11]

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings.

Below are summaries of key experimental protocols employed in the cited studies.

In Vitro DGAT-1 Inhibition Assay (based on[1])
Enzyme Source: Microsomal membranes from Sf9 insect cells overexpressing human or

mouse DGAT-1.

Substrates: Radiolabeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

Assay Principle: Measurement of the incorporation of the radiolabeled acyl group from

oleoyl-CoA into triglycerides.

Procedure:

Incubate microsomal membranes with varying concentrations of the inhibitor (e.g., T863).

Initiate the reaction by adding the substrate mixture.

After a defined incubation period, stop the reaction.
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Extract the lipids.

Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

Quantify the amount of radiolabeled triglyceride to determine the enzyme activity and

calculate the IC50 value.

In Vivo Lipid Tolerance Test (LTT) (based on[7])
Animal Model: Mice.

Procedure:

Administer the DGAT-1 inhibitor (e.g., Compound 5B) orally at a specified dose (e.g., 10

mg/kg).

After a set period, administer an oral lipid challenge (e.g., corn oil).

Collect blood samples at various time points post-lipid challenge.

Measure plasma triglyceride levels to assess the effect of the inhibitor on lipid excursion.

Chronic Efficacy Study in Diet-Induced Obese (DIO)
Mice (based on[2])

Animal Model: Diet-induced obese mice.

Procedure:

Administer the DGAT-1 inhibitor (e.g., T863) or vehicle orally on a daily basis for a

specified duration (e.g., 2 weeks).

Monitor body weight and food intake regularly.

At the end of the study, collect blood and tissue samples.

Analyze serum for triglycerides, cholesterol, and insulin levels.

Measure liver triglyceride content.
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Perform an insulin tolerance test to assess insulin sensitivity.

Visualizing Pathways and Workflows
DGAT-1 Signaling Pathway
The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis.

Fatty Acyl-CoA

DGAT-1Diacylglycerol (DAG) Triglyceride (TG) Catalyzes

DGAT-1 Inhibitor
(e.g., T863)

Click to download full resolution via product page

Caption: Role of DGAT-1 in triglyceride synthesis and its inhibition.

Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating a DGAT-1 inhibitor in a preclinical animal

model.
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Caption: Workflow for preclinical in vivo testing of a DGAT-1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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